

# An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 3-hydroxybenzoate

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## Compound of Interest

Compound Name:	Sodium 3-hydroxybenzoate
CAS No.:	7720-19-6
Cat. No.:	B1681035

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This guide provides a comprehensive analysis of the core spectroscopic data for **sodium 3-hydroxybenzoate**, a compound of interest in pharmaceutical and chemical research. As a key intermediate and potential active molecule, its unambiguous identification and characterization are paramount. This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and presenting self-validating protocols essential for robust scientific inquiry.

## Introduction: The Analytical Imperative

**Sodium 3-hydroxybenzoate** is the sodium salt of 3-hydroxybenzoic acid.<sup>[1][2]</sup> The transformation from a carboxylic acid to a carboxylate salt induces significant changes in its physicochemical properties and, consequently, its spectroscopic signature. Accurate interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra is critical for confirming its identity, assessing purity, and understanding its molecular structure and electronic environment. This guide is structured to provide researchers and drug

development professionals with the foundational data and methodologies required for these tasks.

## Molecular Structure and Spectroscopic Correlation

The structural framework of **sodium 3-hydroxybenzoate** dictates its interaction with electromagnetic radiation. The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group at position 3 and a sodium carboxylate (-COO<sup>-</sup>Na<sup>+</sup>) group at position 1. The numbering convention used for NMR assignments is shown below.

Caption: Numbering of **Sodium 3-hydroxybenzoate** for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For an ionic salt like **sodium 3-hydroxybenzoate**, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an ideal choice as it readily dissolves the salt and is aprotic, preventing the rapid exchange of the phenolic proton which allows for its observation.<sup>[1][3]</sup>

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information on the number of distinct proton environments and their connectivity. The deprotonation of the carboxylic acid to a carboxylate results in the disappearance of the highly deshielded acidic proton (typically >12 ppm). The remaining aromatic and phenolic protons will experience subtle shifts in their electronic environment compared to the parent acid.

Table 1: Predicted <sup>1</sup>H NMR Data for **Sodium 3-hydroxybenzoate** in DMSO-d<sub>6</sub>

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-phenolic	~9.8	Broad Singlet (br s)	-
H-2	~7.4	Singlet (s)	-
H-4	~7.0	Doublet (d)	~8
H-5	~7.3	Triplet (t)	~8
H-6	~7.2	Doublet (d)	~8

Note: Data are inferred from the spectrum of the parent 3-hydroxybenzoic acid. Actual values may vary slightly.<sup>[1][3]</sup>

Expertise & Experience: The aromatic region displays a characteristic splitting pattern. H-5 appears as a triplet due to coupling with its two neighbors, H-4 and H-6. H-4 and H-6 appear as doublets (or more complex multiplets) due to coupling with H-5. H-2, lacking adjacent protons, should appear as a singlet or a finely split triplet due to longer-range coupling. The phenolic proton typically appears as a broad singlet and its integration confirms its presence.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy maps the carbon skeleton of the molecule. The most significant change from 3-hydroxybenzoic acid is the chemical shift of the carboxyl carbon, which shifts to a different field upon deprotonation.

Table 2: Predicted <sup>13</sup>C NMR Data for **Sodium 3-hydroxybenzoate** in DMSO-d<sub>6</sub>

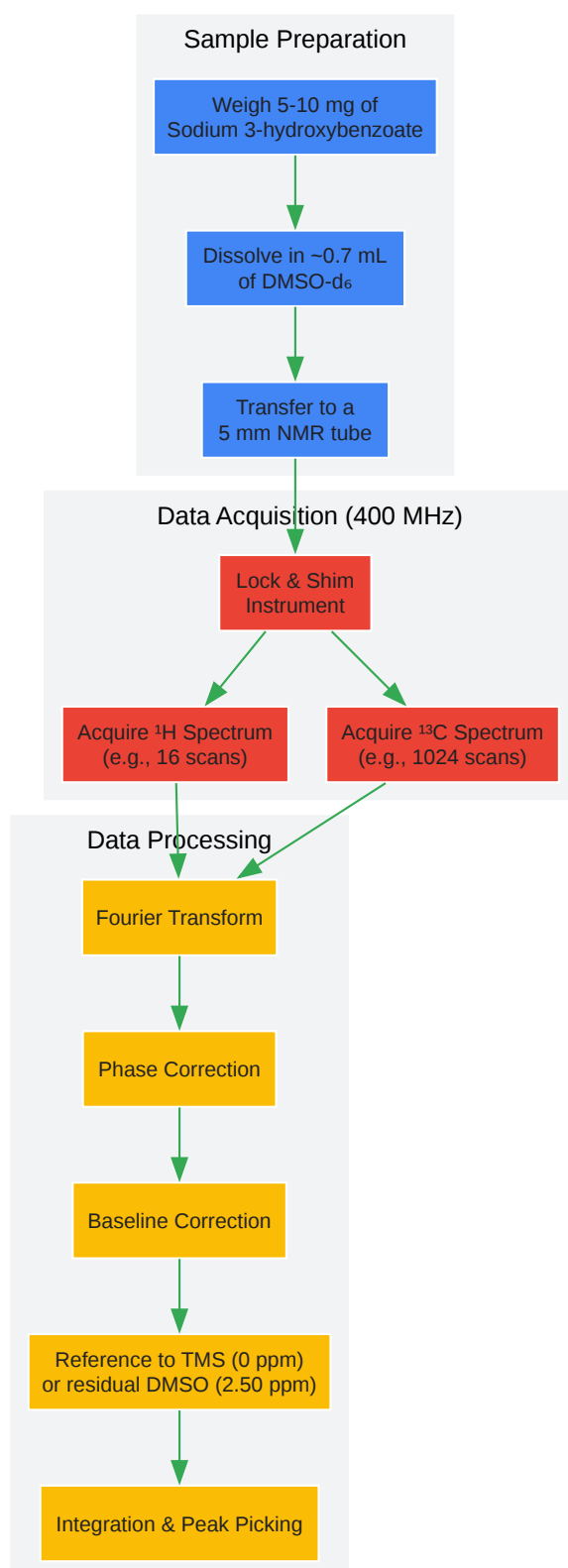
Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C7 (COO <sup>-</sup> )	~168-172
C3 (C-OH)	~157
C1	~132
C5	~129
C2	~120
C6	~120
C4	~116

Note: Data are inferred from the spectrum of the parent 3-hydroxybenzoic acid.<sup>[1][4]</sup>

Expertise & Experience: The C3 carbon, attached to the electron-donating hydroxyl group, is the most deshielded of the aromatic carbons. The C7 carboxylate carbon appears significantly downfield. The remaining aromatic carbons can be assigned based on substituent effects and comparison with spectral databases.

## NMR Experimental Protocol

A self-validating NMR protocol ensures reproducibility and accuracy.



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Caption: Standard workflow for NMR analysis of **sodium 3-hydroxybenzoate**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic feature for **sodium 3-hydroxybenzoate** is the presence of strong carboxylate stretches and the absence of the broad carboxylic acid O-H stretch.

Interpretation: The IR spectrum is dominated by several key absorptions:

- Phenolic O-H Stretch: A broad band is expected in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.
- Aromatic C-H Stretch: Signals appear just above 3000  $\text{cm}^{-1}$ .
- Carboxylate ( $\text{COO}^-$ ) Asymmetric Stretch: A very strong, sharp band appears around 1550-1610  $\text{cm}^{-1}$ . This is a primary indicator of salt formation.
- Carboxylate ( $\text{COO}^-$ ) Symmetric Stretch: A strong band appears around 1400  $\text{cm}^{-1}$ .
- Aromatic C=C Stretches: Medium to strong bands appear in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200-1300  $\text{cm}^{-1}$ .

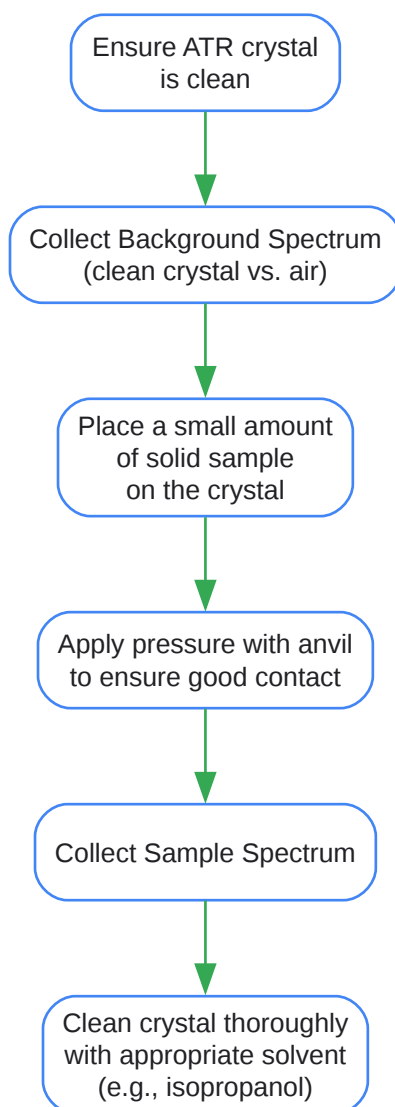
Table 3: Key IR Absorption Bands for **Sodium 3-hydroxybenzoate**

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Phenolic O-H	3200 - 3600	Broad, Strong
Aromatic C-H	> 3000	Medium
Carboxylate Asymmetric Stretch	~1580	Strong
Carboxylate Symmetric Stretch	~1400	Strong
Aromatic C=C	1450 - 1600	Medium to Strong
Phenolic C-O	1200 - 1300	Strong

Note: Data compiled from typical functional group regions and spectral databases.[\[1\]](#)[\[2\]](#)

## IR Experimental Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, reliable technique requiring minimal sample preparation.[5]



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Caption: Experimental workflow for ATR-FTIR analysis.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated  $\pi$ -system of the molecule. The spectrum is sensitive to the substituents on the aromatic ring

and the pH of the solution.

Interpretation: **Sodium 3-hydroxybenzoate** is expected to exhibit strong absorbance in the UV region due to  $\pi \rightarrow \pi^*$  transitions within the benzene ring. Compared to unsubstituted sodium benzoate, which has a primary absorption around 225 nm, the electron-donating hydroxyl group is expected to cause a bathochromic (red) shift to a longer wavelength.<sup>[6][7]</sup> The spectrum will be pH-dependent; at high pH, deprotonation of the phenolic hydroxyl group to a phenoxide will cause a further significant red shift.

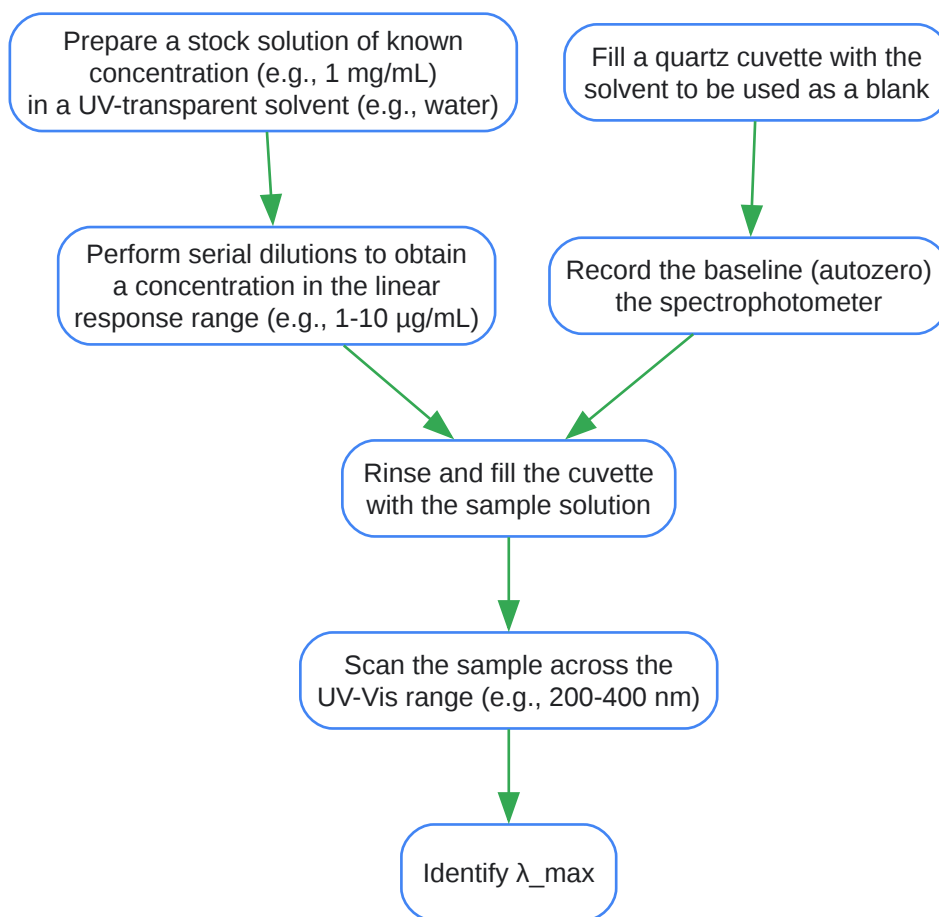
Table 4: Expected UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) in a Neutral Aqueous Solution

Transition	Expected $\lambda_{\text{max}}$ (nm)
$\pi \rightarrow \pi$	~230-240
$\pi \rightarrow \pi$ (secondary)	~290-300

Note: Values are estimated based on data for substituted benzoic acids.<sup>[8]</sup>

## UV-Vis Experimental Protocol

This protocol ensures accurate and quantifiable results.



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Caption: Standard workflow for quantitative UV-Vis analysis.

## Conclusion

The comprehensive spectroscopic analysis of **sodium 3-hydroxybenzoate** using NMR, IR, and UV-Vis techniques provides a robust and orthogonal dataset for its unequivocal identification. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic carboxylate, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Adherence to the detailed, self-validating protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for applications in research and development.

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